Synergistic Elevation of Ribosomal +1 Frameshift Rates Relative to Single-Modification Analogs
Loss of the mcm5s2U modification in Saccharomyces cerevisiae results in significantly elevated +1 ribosomal frameshift rates compared to loss of either mcm5U or s2U alone. While single modification defects increase frameshifting, simultaneous loss of both mcm5U and s2U produces a synergistic increase in frameshift rates [1]. This demonstrates that the complete mcm5s2U structure confers greater translational fidelity than either partial modification alone.
| Evidence Dimension | Ribosomal +1 frameshift rate (relative fold increase) |
|---|---|
| Target Compound Data | mcm5s2U: baseline (wild-type) frameshift rate |
| Comparator Or Baseline | mcm5U alone (elp3 mutant): moderately elevated; s2U alone (uba4/urm1 mutant): moderately elevated; Combined mcm5U + s2U loss (elp3 uba4 double mutant): synergistically elevated frameshift rate |
| Quantified Difference | Synergistic increase in frameshift rates beyond additive effects of individual modifications; partial rescue achieved by excess tRNALysUUU [1] |
| Conditions | S. cerevisiae S288C-derived background; tRNALysUUU-dependent frameshift reporter assay |
Why This Matters
Procurement of mcm5s2U is essential for studies of translational fidelity where accurate modeling of wild-type decoding stringency is required; simpler analogs produce artificially elevated frameshifting that confounds experimental interpretation.
- [1] Klassen R, Bruch A, Schaffrath R. Independent suppression of ribosomal +1 frameshifts by different tRNA anticodon loop modifications. RNA Biol. 2017;14(9):1152-1159. View Source
